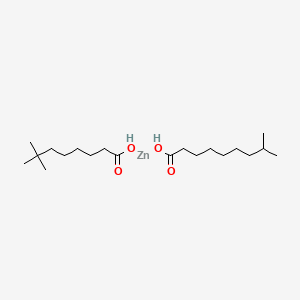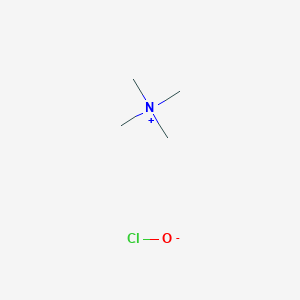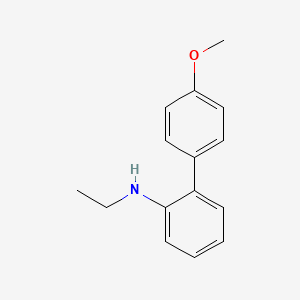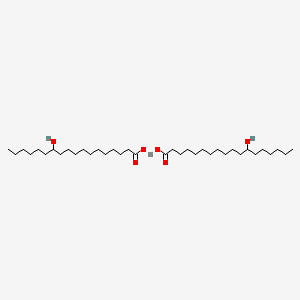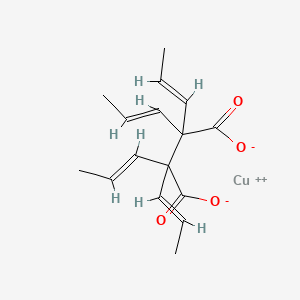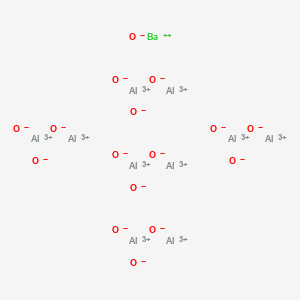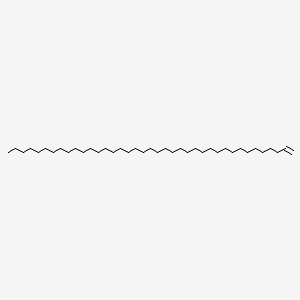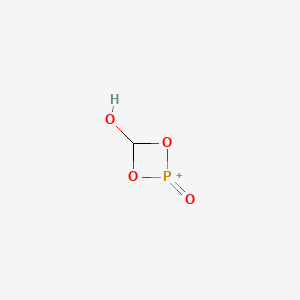
Ethyl 2-hydroxy-3-(2-methoxyphenoxy)propyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-hydroxy-3-(2-methoxyphenoxy)propyl carbonate is an organic compound with the molecular formula C13H18O6 It is known for its unique chemical structure, which includes both hydroxy and methoxy functional groups attached to a phenoxypropyl carbonate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-hydroxy-3-(2-methoxyphenoxy)propyl carbonate typically involves the reaction of ethyl chloroformate with 2-hydroxy-3-(2-methoxyphenoxy)propanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-hydroxy-3-(2-methoxyphenoxy)propyl carbonate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The methoxy group can be reduced to a hydroxyl group under specific conditions.
Substitution: The carbonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products
Oxidation: Formation of ethyl 2-oxo-3-(2-methoxyphenoxy)propyl carbonate.
Reduction: Formation of ethyl 2-hydroxy-3-(2-hydroxyphenoxy)propyl carbonate.
Substitution: Formation of various substituted carbonates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-hydroxy-3-(2-methoxyphenoxy)propyl carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug delivery systems, particularly in the formation of prodrugs.
Industry: Utilized in the production of specialty polymers and coatings due to its unique chemical properties.
Wirkmechanismus
The mechanism by which ethyl 2-hydroxy-3-(2-methoxyphenoxy)propyl carbonate exerts its effects involves the interaction of its functional groups with various molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with biological molecules, influencing their activity. The carbonate group can undergo hydrolysis, releasing active intermediates that interact with cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-hydroxy-3-(2-methoxyphenoxy)propyl carbonate can be compared with similar compounds such as:
Ranolazine: A compound with a similar phenoxypropyl structure but with additional functional groups that make it a potent anti-anginal agent.
2-hydroxy-3-(2-methoxyphenoxy)propyl carbamate: Shares a similar backbone but differs in the presence of a carbamate group instead of a carbonate group.
Eigenschaften
CAS-Nummer |
85536-84-1 |
|---|---|
Molekularformel |
C13H18O6 |
Molekulargewicht |
270.28 g/mol |
IUPAC-Name |
ethyl [2-hydroxy-3-(2-methoxyphenoxy)propyl] carbonate |
InChI |
InChI=1S/C13H18O6/c1-3-17-13(15)19-9-10(14)8-18-12-7-5-4-6-11(12)16-2/h4-7,10,14H,3,8-9H2,1-2H3 |
InChI-Schlüssel |
ZKZSUGZIEYWXQP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)OCC(COC1=CC=CC=C1OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


